1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-
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Overview
Description
1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a benzimidazole core substituted with a chlorophenyl and a chlorophenylmethoxy group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The presence of electron-withdrawing groups like chlorine on the aromatic ring can influence the reactivity and yield of the product .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base .
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to anticancer activity .
Comparison with Similar Compounds
- 2-Chlorobenzimidazole
- 5,6-Dichlorobenzimidazole
- 2-Phenylbenzimidazole
Comparison: 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other benzimidazole derivatives, this compound may exhibit enhanced antimicrobial or anticancer properties due to the presence of the chlorophenyl and chlorophenylmethoxy groups .
Properties
CAS No. |
62871-24-3 |
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Molecular Formula |
C20H14Cl2N2O |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H14Cl2N2O/c21-14-9-10-19(25-12-13-5-1-2-6-16(13)22)15(11-14)20-23-17-7-3-4-8-18(17)24-20/h1-11H,12H2,(H,23,24) |
InChI Key |
OZVFOHCSSILYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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